molecular formula C24H19I2NO5 B1390392 Fmoc-3,5-diiodo-D-tyrosine CAS No. 212651-51-9

Fmoc-3,5-diiodo-D-tyrosine

Cat. No.: B1390392
CAS No.: 212651-51-9
M. Wt: 655.2 g/mol
InChI Key: IKNWCIROCRMKAY-OAQYLSRUSA-N
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Description

Fmoc-3,5-diiodo-D-tyrosine: is a derivative of tyrosine, an essential amino acid. This compound is characterized by the presence of two iodine atoms at the 3 and 5 positions on the phenyl ring of tyrosine, and an Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group protecting the amino group. The molecular formula of this compound is C24H19I2NO5, and it has a molecular weight of 655.22 g/mol . This compound is primarily used in proteomics research and solid-phase peptide synthesis techniques .

Biochemical Analysis

Biochemical Properties

Fmoc-3,5-diiodo-D-tyrosine plays a significant role in biochemical reactions due to its unique structure. The iodine atoms in the compound can participate in halogen bonding, which can influence the folding and stability of peptides and proteins . Additionally, the Fmoc group can be removed under basic conditions, allowing the free amino group to participate in peptide bond formation .

In biochemical reactions, this compound interacts with various enzymes and proteins. For instance, it can be incorporated into peptides by ribosomal or non-ribosomal peptide synthetases, which recognize the modified tyrosine residue and incorporate it into the growing peptide chain . The presence of iodine atoms can also affect the interaction of the peptide with other biomolecules, potentially altering its binding affinity and specificity .

Cellular Effects

This compound has been shown to influence various cellular processes. The compound can affect cell signaling pathways by modulating the activity of tyrosine kinases, enzymes that phosphorylate tyrosine residues on proteins . This phosphorylation can activate or inhibit downstream signaling pathways, leading to changes in gene expression and cellular metabolism .

In addition to its effects on signaling pathways, this compound can also impact cellular metabolism. The iodine atoms in the compound can be metabolized to form iodinated thyroid hormones, which play a crucial role in regulating metabolic processes . These hormones can influence the expression of genes involved in energy metabolism, leading to changes in cellular energy production and consumption .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound can bind to tyrosine kinases, inhibiting their activity and preventing the phosphorylation of target proteins . This inhibition can disrupt signaling pathways and alter cellular responses to external stimuli .

Additionally, this compound can interact with other biomolecules through halogen bonding, which can stabilize or destabilize protein structures . The presence of the Fmoc group can also influence the compound’s interactions with other molecules, as it can be removed under specific conditions to expose the free amino group .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade over time, particularly when exposed to light or heat . This degradation can lead to a loss of activity and changes in its effects on cellular function .

Long-term studies have shown that this compound can have lasting effects on cellular processes, particularly in in vitro and in vivo models . These effects can include changes in gene expression, alterations in metabolic pathways, and modifications to protein structures .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound can modulate signaling pathways and metabolic processes without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular damage and disruption of normal physiological functions .

Threshold effects have been observed in studies, where a certain dosage is required to elicit a measurable response . Beyond this threshold, the effects can become more pronounced, leading to potential adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound can be metabolized by enzymes that recognize the tyrosine residue, leading to the formation of iodinated thyroid hormones . These hormones can then participate in various metabolic processes, including the regulation of energy metabolism and gene expression .

The presence of the Fmoc group can also influence the compound’s metabolism, as it can be removed under specific conditions to expose the free amino group . This removal can facilitate the incorporation of this compound into peptides and proteins, allowing it to participate in biochemical reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . These interactions can influence the localization and accumulation of the compound, affecting its activity and function .

The distribution of this compound can also be influenced by its interactions with other biomolecules, such as enzymes and proteins . These interactions can affect the compound’s stability and activity, leading to changes in its effects on cellular processes .

Subcellular Localization

This compound can localize to specific subcellular compartments, where it can exert its effects on cellular function. The compound can be targeted to specific organelles through post-translational modifications or targeting signals that direct it to the appropriate location . These modifications can influence the compound’s activity and function, allowing it to participate in specific biochemical reactions .

The subcellular localization of this compound can also be influenced by its interactions with other biomolecules, such as enzymes and proteins . These interactions can affect the compound’s stability and activity, leading to changes in its effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3,5-diiodo-D-tyrosine typically involves the iodination of Fmoc-protected tyrosine. The process can be summarized as follows:

    Protection of Tyrosine: The amino group of tyrosine is protected using the Fmoc group. This is achieved by reacting tyrosine with Fmoc-Cl (9H-fluoren-9-ylmethoxycarbonyl chloride) in the presence of a base such as sodium carbonate.

    Iodination: The protected tyrosine is then subjected to iodination using iodine and an oxidizing agent like sodium iodate. .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as preparative HPLC (High-Performance Liquid Chromatography) or recrystallization .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Fmoc-3,5-diiodo-L-tyrosine: Similar to Fmoc-3,5-diiodo-D-tyrosine but with the L-configuration.

    Fmoc-3-iodo-D-tyrosine: Contains a single iodine atom at the 3 position.

    Fmoc-3,5-dibromo-D-tyrosine: Contains bromine atoms instead of iodine

Uniqueness: this compound is unique due to its specific iodination pattern and the D-configuration, which can influence its incorporation into peptides and its biological activity. The presence of two iodine atoms can also enhance its utility in radiolabeling and imaging applications .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19I2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNWCIROCRMKAY-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)I)O)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C(=C4)I)O)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19I2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001193311
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,5-diiodo-D-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001193311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

655.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212651-51-9
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,5-diiodo-D-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=212651-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,5-diiodo-D-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001193311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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